molecular formula C34H52NOPS B13660459 (R)-N-((S)-(4-(tert-Butyl)phenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

(R)-N-((S)-(4-(tert-Butyl)phenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B13660459
M. Wt: 553.8 g/mol
InChI Key: BGZCIYSCOUYFFV-MDYKADOQSA-N
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Description

®-N-((S)-(4-(tert-Butyl)phenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural features, which include a tert-butyl group, a dicyclohexylphosphanyl group, and a sulfinamide moiety. These structural elements contribute to its reactivity and utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-((S)-(4-(tert-Butyl)phenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the tert-butylphenyl intermediate: This step involves the reaction of tert-butylbenzene with a suitable electrophile to introduce the phenyl group.

    Introduction of the dicyclohexylphosphanyl group: This step is achieved through a phosphine coupling reaction, where a dicyclohexylphosphine is reacted with the intermediate.

    Sulfinamide formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-N-((S)-(4-(tert-Butyl)phenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfinamide moiety can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl and phosphanyl groups can undergo electrophilic or nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl or phosphanyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-N-((S)-(4-(tert-Butyl)phenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is used as a ligand in transition metal catalysis. Its unique structure allows for the formation of stable complexes with metals, which can be used in various catalytic processes, including hydrogenation and cross-coupling reactions.

Biology and Medicine

In biology and medicine, this compound has potential applications as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality in reactions makes it valuable for the synthesis of enantiomerically pure pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its reactivity and stability make it suitable for use in the synthesis of high-value products.

Mechanism of Action

The mechanism of action of ®-N-((S)-(4-(tert-Butyl)phenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with molecular targets through its functional groups. The phosphanyl group can coordinate with metal centers, while the sulfinamide moiety can participate in hydrogen bonding and other non-covalent interactions. These interactions facilitate its role as a ligand in catalysis and as a chiral auxiliary in asymmetric synthesis.

Comparison with Similar Compounds

Similar Compounds

    ®-N-((S)-(4-(tert-Butyl)phenyl)(2-(diphenylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide: Similar structure but with diphenylphosphanyl instead of dicyclohexylphosphanyl.

    ®-N-((S)-(4-(tert-Butyl)phenyl)(2-(diisopropylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide: Similar structure but with diisopropylphosphanyl instead of dicyclohexylphosphanyl.

Uniqueness

The uniqueness of ®-N-((S)-(4-(tert-Butyl)phenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide lies in its combination of steric and electronic properties provided by the tert-butyl, dicyclohexylphosphanyl, and sulfinamide groups. This combination enhances its stability and reactivity, making it a valuable compound in various applications.

Properties

Molecular Formula

C34H52NOPS

Molecular Weight

553.8 g/mol

IUPAC Name

N-[(S)-(4-tert-butylphenyl)-(2-dicyclohexylphosphanylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C34H52NOPS/c1-33(2,3)27-24-22-26(23-25-27)32(35(7)38(36)34(4,5)6)30-20-14-15-21-31(30)37(28-16-10-8-11-17-28)29-18-12-9-13-19-29/h14-15,20-25,28-29,32H,8-13,16-19H2,1-7H3/t32-,38?/m0/s1

InChI Key

BGZCIYSCOUYFFV-MDYKADOQSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)[C@@H](C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N(C)S(=O)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N(C)S(=O)C(C)(C)C

Origin of Product

United States

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